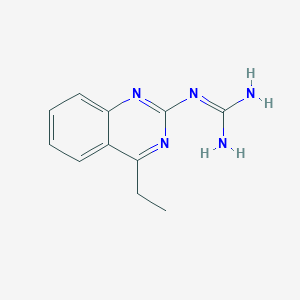
2-(4-Ethylquinazolin-2-yl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Ethylquinazolin-2-yl)guanidine is a chemical compound characterized by the presence of a quinazoline ring substituted with an ethyl group at the 4-position and a guanidine group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethylquinazolin-2-yl)guanidine typically involves the reaction of 4-ethylquinazoline with guanidine derivatives. One common method includes the use of N-chlorophthalimide, isocyanides, and amines in a one-pot synthesis approach. This method provides efficient access to diverse guanidines under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 2-(4-Ethylquinazolin-2-yl)guanidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce quinazoline derivatives with reduced functional groups.
科学的研究の応用
2-(4-エチルキナゾリン-2-イル)グアニジンは、科学研究においていくつかの応用があります。
化学: それは、より複雑な分子の合成のためのビルディングブロックとして、そして配位化学におけるリガンドとして役立ちます。
生物学: この化合物は、抗菌作用や抗癌作用などの潜在的な生物活性を研究されています。
医学: 特定の酵素や受容体を標的とすることに特に重点を置いて、治療薬としての可能性を調査する研究が進められています。
産業: それは、新しい材料の開発やさまざまな産業プロセスにおける触媒として使用されます。
作用機序
2-(4-エチルキナゾリン-2-イル)グアニジンがその効果を発揮する機序には、特定の分子標的との相互作用が含まれます。これらの標的には、酵素、受容体、または生物学的経路に関与する他のタンパク質が含まれる場合があります。グアニジン基は、水素結合と静電相互作用を形成することができ、これらの標的への結合を促進し、それらの活性を調節します。
類似の化合物:
2-(4-メチルキナゾリン-2-イル)グアニジン: エチル基ではなくメチル基を持つ類似の構造。
2-(4-フェニルキナゾリン-2-イル)グアニジン: 4位にフェニル基を含んでいます。
2-(4-クロロキナゾリン-2-イル)グアニジン: 4位に塩素原子を含んでいます。
独自性: 2-(4-エチルキナゾリン-2-イル)グアニジンは、その特定の置換パターンが、その化学反応性と生物活性を影響を与える可能性があるため、ユニークです。4位のエチル基は、他の類似の化合物と比較して、異なる立体および電子的特性を付与する可能性があり、独特の用途と効果をもたらす可能性があります。
類似化合物との比較
2-(4-Methylquinazolin-2-yl)guanidine: Similar structure but with a methyl group instead of an ethyl group.
2-(4-Phenylquinazolin-2-yl)guanidine: Contains a phenyl group at the 4-position.
2-(4-Chloroquinazolin-2-yl)guanidine: Features a chlorine atom at the 4-position.
Uniqueness: 2-(4-Ethylquinazolin-2-yl)guanidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The ethyl group at the 4-position may confer distinct steric and electronic properties compared to other similar compounds, potentially leading to unique applications and effects.
特性
CAS番号 |
331417-02-8 |
|---|---|
分子式 |
C11H13N5 |
分子量 |
215.25 g/mol |
IUPAC名 |
2-(4-ethylquinazolin-2-yl)guanidine |
InChI |
InChI=1S/C11H13N5/c1-2-8-7-5-3-4-6-9(7)15-11(14-8)16-10(12)13/h3-6H,2H2,1H3,(H4,12,13,14,15,16) |
InChIキー |
KFCKFSMNYWPVHO-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC(=NC2=CC=CC=C21)N=C(N)N |
溶解性 |
28 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(3-chlorophenyl)-2-{[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-6-hydroxypyrimidine-5-carbonitrile](/img/structure/B11031752.png)
![4-tert-butyl-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B11031753.png)
![6-ethyl-N-[5-(3-methoxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine](/img/structure/B11031754.png)
![(1E)-1-[2-(1H-benzimidazol-2-yl)hydrazinylidene]-8-ethoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11031760.png)
![N-(4-methoxyphenyl)-2-methyl-4-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11031765.png)
![(1E)-4,4,6,8-tetramethyl-1-(2-oxo-2-phenylethylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11031772.png)
![N-{2-oxo-2-[(pyridin-3-ylmethyl)amino]ethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B11031774.png)
![8-ethoxy-4,4,6-trimethyl-1-[5-methyl-2-phenyl-4-(phenylcarbonyl)-1H-pyrrol-3-yl]-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11031782.png)
![2-[2-(benzylamino)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B11031788.png)
![N-(1H-benzimidazol-2-ylmethyl)-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]acetamide](/img/structure/B11031800.png)
![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3-(3-hydroxyquinoxalin-2-yl)propanamide](/img/structure/B11031804.png)
![Cyclohexyl 7-(2,3-dimethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11031806.png)
![2-(2-methoxy-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B11031812.png)
![N-(2,4-dimethylphenyl)-2-[2-oxo-1-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11031824.png)
